2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL
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Overview
Description
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a dichlorobenzyl group attached to an amino alcohol backbone, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-amino-2-(hydroxymethyl)-1,3-propanediol.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or ethanol, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.
Procedure: The 2,4-dichlorobenzyl chloride is added dropwise to a solution of 2-amino-2-(hydroxymethyl)-1,3-propanediol in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.
Automated Purification: Using automated purification techniques such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of 2-[(2,4-Dichlorobenzyl)amino]-2-formyl-1,3-propanediol.
Reduction: Formation of this compound.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with metabolic pathways or signal transduction processes, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(hydroxymethyl)-1,3-propanediol: A simpler analog without the dichlorobenzyl group.
2-[(2,4-Dichlorophenyl)amino]-2-(hydroxymethyl)-1,3-propanediol: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
2-{[(2,4-DICHLOROPHENYL)METHYL]AMINO}-2-(HYDROXYMETHYL)PROPANE-1,3-DIOL is unique due to the presence of the dichlorobenzyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
Molecular Formula |
C11H15Cl2NO3 |
---|---|
Molecular Weight |
280.14 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15Cl2NO3/c12-9-2-1-8(10(13)3-9)4-14-11(5-15,6-16)7-17/h1-3,14-17H,4-7H2 |
InChI Key |
QMEMXGDWCRTYKB-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(CO)(CO)CO |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CNC(CO)(CO)CO |
Origin of Product |
United States |
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